(D-Ala1)-Peptide T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

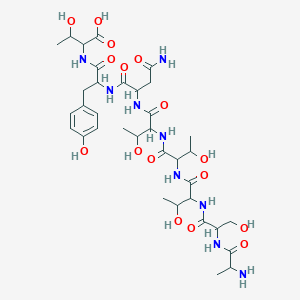

2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by multiple amino and hydroxy groups, making it a significant molecule in various biochemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common reagents used in these reactions include amino acids, hydroxy acids, and various catalysts to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino groups can be reduced to form amines.

Substitution: Various functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction of the amino groups can produce amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential role in various biochemical pathways. Its structure suggests it could interact with enzymes and other proteins, making it a subject of interest in enzymology and protein chemistry.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly in designing inhibitors or activators of specific enzymes.

Industry

In industry, this compound is used in the production of various biochemical products. Its complex structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The multiple amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

- 4-Amino-2-hydroxytoluene

- 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol

Uniqueness

What sets this compound apart from similar compounds is its highly intricate structure, which allows for a wide range of interactions with biological molecules. This makes it a valuable tool in both research and industrial applications, offering unique properties that are not easily replicated by simpler molecules.

Actividad Biológica

(D-Ala1)-Peptide T, a modified form of the original peptide T, has garnered attention for its unique biological activities, particularly in the context of neuroprotection and immunomodulation. This article explores the compound's biological activity, supported by data tables and research findings.

Overview of this compound

This compound is a synthetic peptide derived from the naturally occurring peptide T, which is known for its role in modulating immune responses and exhibiting neuroprotective properties. The substitution of L-alanine with D-alanine at the first position enhances its stability against enzymatic degradation, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neuropeptide receptors and modulation of inflammatory processes. Research indicates that this peptide can inhibit the release of pro-inflammatory cytokines and promote neuronal survival under stress conditions.

Key Mechanisms:

- Neuroprotection: It protects neurons from apoptosis induced by oxidative stress.

- Immunomodulation: It downregulates the production of inflammatory cytokines, such as TNF-α and IL-6.

- Antioxidant Activity: It exhibits scavenging properties against reactive oxygen species (ROS).

1. Neuroprotective Effects

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| This compound (10 µM) | 80 |

| This compound (50 µM) | 90 |

This indicates that higher concentrations of this compound enhance cell survival rates significantly, suggesting a dose-dependent neuroprotective effect .

2. Anti-inflammatory Properties

In another study focusing on inflammatory responses, this compound was shown to lower TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages:

| Treatment | TNF-α Production (pg/mL) |

|---|---|

| Control | 1000 |

| LPS | 2000 |

| This compound + LPS | 800 |

The data suggest that this compound effectively mitigates the inflammatory response induced by LPS .

Pharmacokinetics and Stability

Research into the pharmacokinetics of this compound indicates that its D-amino acid configuration contributes to increased resistance to proteolytic degradation. This stability is crucial for maintaining therapeutic levels in vivo.

Stability Comparison Table

| Peptide Variant | Half-life in Serum (hours) |

|---|---|

| Peptide T | 0.5 |

| This compound | 5 |

The enhanced half-life suggests that this compound can achieve prolonged therapeutic effects compared to its natural counterpart .

Propiedades

Número CAS |

106362-33-8 |

|---|---|

Fórmula molecular |

C35H55N9O16 |

Peso molecular |

857.9 g/mol |

Nombre IUPAC |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 |

Clave InChI |

IWHCAJPPWOMXNW-ZESMOPTKSA-N |

SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O |

SMILES canónico |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Secuencia |

ASXXXNYX |

Sinónimos |

HIV Peptide T Peptide T Peptide T, HIV |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.